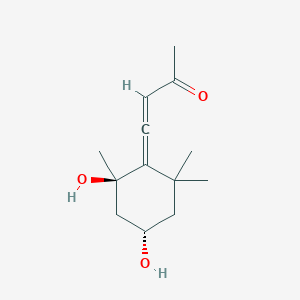
Grasshopper ketone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Grasshopper ketone is a member of the class of allenes that is cyclohexane substituted by 3-oxobut-1-en-1-ylidene, methyl, hydroxy, hydroxy, methyl and methyl groups at positions 1, 2, 2, 4, 6 and 6, respectively (the 2R,3R,4S-stereoisomer). It is isolated from the grasshopper, Romalea microptera. It has a role as a phytotoxin, a plant metabolite, an algal metabolite, an anti-inflammatory agent, a marine metabolite and an animal metabolite. It is a tertiary allylic alcohol, a member of cyclohexanols, a diol, a methyl ketone, a secondary alcohol, an enone and a member of allenes.
This compound is a natural product found in Sedum sarmentosum, Chenopodium album, and other organisms with data available.
Applications De Recherche Scientifique
Anti-Inflammatory Applications
Overview
Grasshopper ketone has been extensively studied for its anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines and nitric oxide in various biological models.
Mechanism of Action
The anti-inflammatory effects of this compound are primarily attributed to its ability to modulate key signaling pathways:
- Nuclear Factor Kappa B (NF-κB) Pathway : this compound inhibits the phosphorylation of NF-κB p65, leading to a reduction in cytokine secretion.
- Mitogen-Activated Protein Kinases (MAPKs) Pathway : It also affects the phosphorylation of MAPKs, including ERK, JNK, and p38, which are crucial in inflammatory responses .
Case Studies
- In Vitro Studies : A study demonstrated that this compound significantly reduced lipopolysaccharide (LPS)-induced nitric oxide production and pro-inflammatory cytokines (IL-6, IL-1β, TNF-α) in RAW 264.7 macrophages. The effective concentration range was found to be between 0.1 to 100 μg/ml, with no cytotoxic effects observed at these levels .
- In Vivo Studies : In zebrafish models, this compound improved survival rates under inflammatory conditions induced by LPS. The concentrations tested (25, 50, and 100 µg/ml) showed a survival rate increase from 53.33% to 70% .
Synthetic Chemistry Applications
This compound has also been explored as a substrate in synthetic organic chemistry. Its unique structural properties make it a valuable compound for synthesizing various natural products.
Synthesis Techniques
- Olefination Reactions : this compound can serve as a substrate in olefination reactions, although it has shown limited reactivity in traditional methods like Wittig olefination due to its structural characteristics .
- Natural Product Synthesis : It has been utilized in the synthesis of carotenoids and other complex natural products through selective reactions involving its allenic structure .
Potential in Functional Foods and Pharmaceuticals
The therapeutic potential of this compound extends beyond traditional pharmaceuticals into functional foods. Its anti-inflammatory properties suggest it could be incorporated into dietary supplements aimed at managing inflammatory conditions.
Summary Table of Applications
Propriétés
Formule moléculaire |
C13H20O3 |
|---|---|
Poids moléculaire |
224.3 g/mol |
InChI |
InChI=1S/C13H20O3/c1-9(14)5-6-11-12(2,3)7-10(15)8-13(11,4)16/h5,10,15-16H,7-8H2,1-4H3/t6?,10-,13+/m0/s1 |
Clé InChI |
QMXLZUOHZGYGDY-JBGXHEPSSA-N |
SMILES |
CC(=O)C=C=C1C(CC(CC1(C)O)O)(C)C |
SMILES isomérique |
CC(=O)C=C=C1[C@](C[C@H](CC1(C)C)O)(C)O |
SMILES canonique |
CC(=O)C=C=C1C(CC(CC1(C)O)O)(C)C |
Synonymes |
grasshopper ketone |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















